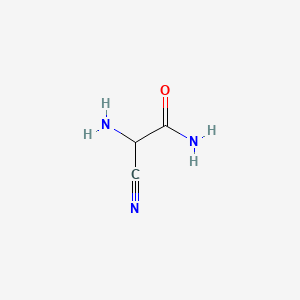

2-Amino-2-cyanoacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108868. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWAUKYINYWSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313188 | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6719-21-7 | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6719-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006719217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6719-21-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-cyanoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-2-cyanoacetamide CAS number 6719-21-7

An In-Depth Technical Guide to 2-Amino-2-cyanoacetamide (CAS 6719-21-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 6719-21-7), a highly versatile and reactive organic intermediate. Possessing amino, cyano, and acetamide functionalities, this compound serves as a critical building block in modern synthetic chemistry. Its strategic importance is most pronounced in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel pharmaceutical and agrochemical agents. This document details its physicochemical properties, outlines a robust laboratory-scale synthesis protocol, explores its chemical reactivity and core applications, and provides essential safety and handling information, grounded in authoritative sources.

Compound Profile and Physicochemical Properties

This compound, also known by synonyms such as ACA and Aminocyanoacetamide, is a small molecule that packs significant synthetic potential.[1][2] Its trifunctional nature makes it a prime precursor for constructing diverse molecular architectures.

Nomenclature and Chemical Identifiers

Physicochemical Data

The physical and chemical properties of this compound are summarized below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Beige to tan powder | [1][6][7] |

| Melting Point | 120-124 °C | [1][6][7][8] |

| Boiling Point | 338.5 °C at 760 mmHg (Predicted/Calculated) | [1][6] |

| Density | 1.298 g/cm³ (Predicted/Calculated) | [1] |

| Water Solubility | Soluble | [1][4] |

| Organic Solubility | Soluble in ether and methanol | [6][9] |

| pKa | 17.05 ± 0.50 (Predicted) | [1] |

| Storage Temperature | ≤ 20°C | [8][9] |

Synthesis and Purification Protocol

The synthesis of this compound is achievable through several routes.[10] A common and reliable laboratory method involves the ammonolysis of an aminocyanoacetic acid ester.[11] This process is favored for its straightforward execution and high yield of a pure product. An alternative industrial-scale approach involves the nitrosation of cyanoacetamide followed by catalytic hydrogenation.[12]

Recommended Laboratory Synthesis: Ammonolysis of Ethyl 2-Amino-2-cyanoacetate

This protocol describes the conversion of the ethyl ester precursor to the target amide using ammonia gas in a methanol solvent system. The choice of a low-temperature workup is crucial for maximizing product precipitation and minimizing the solubility of the amide in the mother liquor.

Workflow: Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Methodology: [11]

-

Reaction Setup: Dissolve ethyl 2-amino-2-cyanoacetate in methanol. Cool the solution to between 0-5°C in an ice bath. Causality: Lowering the temperature helps to control the exothermicity of the reaction and improves the absorption of ammonia gas.

-

Ammonolysis: Purge anhydrous ammonia gas into the cooled solution for approximately 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Initial Isolation: Once the reaction is complete, concentrate the reaction mass to approximately half its original volume under reduced pressure at a temperature of 40-45°C.

-

Precipitation: Cool the concentrated mixture to 0-5°C and stir for 1 hour. Causality: This extended stirring at low temperature ensures maximum precipitation of the crude product from the solution.

-

Filtration and Drying: Filter the precipitated solid, wash it with a small volume of chilled methanol, and dry the product under vacuum at 35-40°C for 6 hours to yield the crude title compound.

-

Purification (Recrystallization):

-

Add the crude product to a fresh portion of methanol (approx. 8 mL per gram of crude product) and heat to reflux until the solution becomes clear.

-

Add activated charcoal (approx. 4% by weight of the crude product) to the hot solution and continue to reflux for 15 minutes. Causality: Activated charcoal is a decolorizing agent that adsorbs colored impurities and other minor byproducts.

-

Filter the hot solution through a hyflow (celite) bed to remove the charcoal, washing the bed with a small amount of hot methanol.

-

Concentrate the filtrate to about half of its volume, cool to 0-5°C, and stir for 45 minutes.

-

Filter the resulting pure solid, wash with chilled methanol, and dry at 40-45°C under vacuum to obtain pure this compound. The purity can be verified by HPLC, with expected results exceeding 99%.[11]

-

Chemical Reactivity and Core Applications

This compound's value lies in its identity as a versatile synthon. The interplay between its nucleophilic amino group, electrophilic cyano and amide carbons, and the adjacent active methylene group (in its parent structure, cyanoacetamide) allows it to participate in a wide array of chemical transformations.[13][14]

Keystone Intermediate in Heterocyclic Synthesis

The compound is a cornerstone for building complex heterocyclic systems, which form the backbone of many modern drugs and agrochemicals.[4][13] Cyanoacetamide derivatives are extensively used in multicomponent reactions (MCRs) and heteroannulation reactions to construct medicinally relevant scaffolds like pyridines, pyrimidines, thiophenes, and quinolines.[10][14][15] The presence of the amino group at the α-position provides an additional reactive handle for cyclization strategies compared to the simpler 2-cyanoacetamide.

Conceptual Role in Heterocycle Formation

Caption: Role of this compound as a precursor in heterocyclic synthesis.

Pharmaceutical and Agrochemical Development

This intermediate is primarily employed in research and development settings for the synthesis of advanced intermediates for drug and agrochemical solutions.[4] Its high purity and compatibility with various reaction conditions make it advantageous for multi-step organic syntheses where reliability and yield are paramount.[4]

While some commercial suppliers note its potential in developing compounds with anticancer or antiviral properties, these claims are often broad and refer to the downstream products synthesized from this compound rather than inherent activity of the compound itself.[5][6][9] Its key role is that of a foundational building block.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. Adherence to safety protocols ensures the well-being of laboratory personnel and maintains the integrity of the chemical.

GHS Hazard Information

The compound is classified as hazardous under the Globally Harmonized System (GHS).

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [3][8] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | [3][8] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | [3][8] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. | [8] |

Handling and Storage Recommendations

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[16][17]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., PVC), protective clothing, and chemical safety goggles/face protection.[16][17]

-

Handling Practices: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][17]

-

Storage: Store in a tightly sealed container, such as an HDPE bottle or sealed drum, in a dry and well-ventilated place.[4][16][18] The recommended storage temperature is at or below 20°C to ensure long-term stability.[8][9] It has a shelf life of approximately 24 months under proper conditions.[4]

First-Aid Measures[16]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower. Call a POISON CENTER or doctor if you feel unwell.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

Conclusion

This compound (CAS 6719-21-7) is a synthetically invaluable organic intermediate. Its utility is defined by the strategic placement of three distinct functional groups on a simple three-carbon backbone, enabling a rich and diverse reactivity profile. While its primary application is as a foundational building block for complex heterocyclic compounds in the pharmaceutical and agrochemical industries, its consistent performance in synthesis makes it a reliable tool for chemical researchers. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in the laboratory and beyond.

References

- 1. Cas 6719-21-7,this compound | lookchem [lookchem.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Affordable Prices and High Purity [alphachemikaindia.com]

- 5. This compound | 6719-21-7 | FA64828 | Biosynth [biosynth.com]

- 6. This compound CAS#: 6719-21-7 [m.chemicalbook.com]

- 7. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound | 6719-21-7 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. China Low Price this compound Manufacturers, Suppliers, Factory - A.H.A [ahabiochem.com]

An In-Depth Technical Guide to 2-Amino-2-cyanoacetamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-amino-2-cyanoacetamide, a versatile building block in organic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, offering insights grounded in established scientific literature.

Core Molecular Attributes

This compound, also known by its IUPAC name this compound, is a small organic molecule with significant potential in synthetic chemistry.[1] Its structure incorporates three key functional groups—an amine, a nitrile, and an acetamide—which impart a unique reactivity profile.

Molecular Formula and Structure

The chemical formula for this compound is C₃H₅N₃O .[1][2] Its molecular weight is 99.09 g/mol .[1][2]

The structural formula and connectivity are represented by the SMILES string NC(C#N)C(N)=O and the InChI string InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7).[1]

digraph "2_Amino_2_cyanoacetamide_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=10];

C1 [label="C", pos="0,0!"];

C2 [label="C", pos="1.5,0!"];

C3 [label="C", pos="0.75,1.5!"];

N1 [label="N", pos="2.5,0!"];

N2 [label="N", pos="-1,0!"];

N3 [label="N", pos="0.75,2.5!"];

O1 [label="O", pos="-0.25,1.5!"];

C1 -- C2 [label=""];

C2 -- N1 [label="", style=triple];

C1 -- N2 [label=""];

C1 -- C3 [label=""];

C3 -- O1 [label="", style=double];

C3 -- N3 [label=""];

H1 [label="H", pos="-1.5,0.4!"];

H2 [label="H", pos="-1.5,-0.4!"];

H3 [label="H", pos="0.75,3!"];

H4 [label="H", pos="1.25,2.5!"];

H5 [label="H", pos="0,-0.5!"];

N2 -- H1 [label=""];

N2 -- H2 [label=""];

N3 -- H3 [label=""];

N3 -- H4 [label=""];

C1 -- H5 [label=""];

// Invisible nodes for labels

l_cyano [label="Cyano", pos="3.2,0!"];

l_amino [label="Amino", pos="-1.7,0!"];

l_acetamide [label="Acetamide", pos="0.75, 0.5!"];

}

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Aminocyanoacetic Acid Ethyl Ester

This protocol is adapted from a procedure outlined by ChemicalBook.

[3]

Materials:

-

Aminocyanoacetic acid ethyl ester

-

Methanol

-

Ammonia gas

-

Activated charcoal

-

Standard laboratory glassware and equipment for cooling, filtration, and vacuum drying.

Procedure:

-

Reaction Setup: Dissolve the aminocyanoacetic acid ethyl ester in methanol in a suitable reaction vessel. Cool the solution to 0-5 °C using an ice bath.

-

Ammonolysis: Bubble ammonia gas through the cooled solution for approximately 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure at a temperature of 40-45 °C. Cool the concentrated solution to 0-5 °C and stir for 1 hour to induce precipitation.

-

Filtration: Collect the precipitated solid by filtration, wash it with chilled methanol, and dry it under vacuum at 35-40 °C for 6 hours.

-

Purification: Add the crude product to methanol and heat the mixture to reflux until a clear solution is obtained.

-

Decolorization: Add activated charcoal to the hot solution and continue to reflux for 15 minutes.

-

Recrystallization: Filter the hot solution through a filter aid (e.g., Celite/hyflow) and wash the filter bed with hot methanol. Concentrate the filtrate to approximately half of its original volume.

-

Final Product Isolation: Cool the concentrated solution to 0-5 °C and stir for 45 minutes. Collect the resulting crystalline solid by filtration, wash with chilled methanol, and dry under vacuum at 40-45 °C to yield pure this compound.

This method has been reported to produce the final compound with a purity of over 99% as determined by HPLC.

[3]

Chemical Reactivity and Applications

The trifunctional nature of this compound makes it a valuable synthon, particularly in the construction of heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Key Reactivity Insights

-

The amine group is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation.

-

The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

-

The amide group can be hydrolyzed under acidic or basic conditions.

-

The α-carbon , situated between three electron-withdrawing groups, is activated, although the presence of the amino group modulates its reactivity compared to simpler cyanoacetamides.

Applications in Drug Development and Organic Synthesis

This compound serves as a building block in the synthesis of more complex molecules. [4]While specific, direct applications of this compound in marketed drugs are not extensively documented in the readily available literature, its parent compound, 2-cyanoacetamide , is a well-established precursor in pharmaceutical synthesis. 2-Cyanoacetamide is used in the synthesis of various heterocyclic systems and is a key intermediate in the production of some drugs and vitamins.

[5]

The presence of the additional amino group in this compound offers different synthetic possibilities. It has been investigated for its potential biological activities, with some sources suggesting it may exhibit inhibitory effects on certain enzymes and viruses, and has been explored in the context of cancer cell inhibition in animal models. [2][6]These preliminary findings highlight its potential as a lead structure for medicinal chemistry programs.

Safety and Handling

This compound is classified as harmful and an irritant. [1]It is harmful if swallowed, in contact with skin, or if inhaled. [1]It also causes skin and serious eye irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a functionally rich molecule with a well-defined structure and a clear pathway for its synthesis. Its combination of amine, nitrile, and amide groups on a simple three-carbon backbone makes it a reactive and versatile intermediate for the synthesis of more complex chemical entities. While its direct applications are still being explored, its structural motifs are of significant interest to researchers in organic synthesis and drug discovery. A thorough understanding of its properties, characterization, and safe handling is crucial for unlocking its full potential in the laboratory.

References

- 1. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6719-21-7 | FA64828 | Biosynth [biosynth.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound - Affordable Prices and High Purity [alphachemikaindia.com]

- 5. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 6. This compound | 6719-21-7 [chemicalbook.com]

Solubility Profile of 2-Amino-2-cyanoacetamide in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers

Abstract

2-Amino-2-cyanoacetamide is a key building block in organic synthesis, notable for its trifunctional nature, incorporating amino, cyano, and amide moieties.[1][2] Understanding its solubility across a range of organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It consolidates known data, presents a predictive solubility framework based on molecular structure and analog studies, and offers detailed, field-proven protocols for experimental solubility determination and recrystallization.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's solubility begins with an analysis of its molecular structure and resulting physicochemical properties. This compound (C₃H₅N₃O) possesses a unique combination of functional groups that dictate its interaction with various solvents.

-

Molecular Weight: 99.09 g/mol [1]

-

Structure:

-

Amide Group (-CONH₂): Capable of acting as both a hydrogen bond donor and acceptor.

-

Amino Group (-NH₂): A primary amine that is a strong hydrogen bond donor.

-

Cyano Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.

-

The presence of multiple polar, hydrogen-bonding groups on a small carbon backbone renders this compound a highly polar molecule. This polarity is the primary determinant of its solubility behavior, favoring interactions with polar solvents.

Theoretical Framework and Predictive Analysis

The fundamental principle of "like dissolves like" serves as a primary guideline for predicting solubility.[5][6] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For this compound, its high polarity strongly suggests poor solubility in nonpolar solvents (e.g., hexane, toluene) and favorable solubility in polar solvents.

While comprehensive experimental data for this compound is not widely published, a detailed study on the closely related analog, 2-cyanoacetamide , provides an excellent predictive baseline.[7][8] 2-cyanoacetamide lacks the C2-amino group but shares the polar amide and cyano functionalities. The solubility of 2-cyanoacetamide was measured across 14 solvents, revealing the following trend at near-ambient temperatures:

Table 1: Experimentally Determined Solubility Order of 2-Cyanoacetamide in Various Solvents [7][8] (Data adapted from studies on 2-cyanoacetamide as a predictive model)

| Rank | Solvent | Solvent Class | Predicted Impact of Amino Group on Solubility of this compound |

| 1 | N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely to remain very high |

| 2 | Acetone | Polar Aprotic | Likely high |

| 3 | Water | Polar Protic | High |

| 4 | Acetonitrile | Polar Aprotic | Moderate to high |

| 5 | Methanol | Polar Protic | High |

| 6 | Methyl Acetate | Polar Aprotic | Moderate |

| 7 | 1,4-Dioxane | Polar Aprotic (low polarity) | Moderate |

| 8 | Tetrahydrofuran (THF) | Polar Aprotic (low polarity) | Moderate |

| 9 | Ethanol | Polar Protic | High |

| 10 | Ethyl Acetate | Polar Aprotic (low polarity) | Low to moderate |

| 11 | n-Propanol | Polar Protic | Moderate to high |

| 12 | n-Butanol | Polar Protic | Moderate |

| 13 | Trichloromethane | Nonpolar | Very low |

| 14 | Dichloromethane (DCM) | Nonpolar | Very low |

Expert Analysis: The addition of a primary amino group to the 2-cyanoacetamide backbone significantly increases the molecule's polarity and hydrogen-bonding capacity. Therefore, we can predict that this compound will exhibit even greater affinity for polar protic solvents (like water, methanol, ethanol) compared to its analog. Its solubility in highly polar aprotic solvents like DMF should also remain very high. Conversely, its solubility in nonpolar solvents like DCM and trichloromethane is expected to be negligible.

Known Qualitative Solubility Data

Published data confirms the predictions derived from the molecule's structure.

Table 2: Reported Qualitative Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Soluble | [2][3] |

| Methanol | Soluble | [2][9] |

| Diethyl Ether | Soluble | [2][9] |

The reported solubility in diethyl ether is noteworthy. While ether is considered a relatively nonpolar solvent, its oxygen atom can act as a hydrogen bond acceptor, facilitating some degree of dissolution for polar molecules.

Experimental Protocol: Isothermal Solubility Determination

To obtain quantitative solubility data in a novel solvent, the following isothermal shake-flask method is recommended. This protocol is a robust, self-validating system for generating reliable data.

Safety First: this compound is classified as hazardous. It can cause severe skin burns, eye damage, and is harmful if swallowed or in contact with skin.[10][11] Always consult the latest Safety Data Sheet (SDS) and handle the compound within a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12][13]

Materials:

-

This compound

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Magnetic stir plate and stir bars or orbital shaker

-

Thermostatically controlled environment (e.g., water bath, incubator) set to desired temperature (e.g., 25 °C)

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 200 mg into 10 mL of solvent). The key is to ensure solid remains undissolved at equilibrium, confirming saturation.

-

Equilibration: Seal the vial and place it in the thermostatically controlled environment on a shaker or stir plate. Allow the slurry to equilibrate for at least 24-48 hours to ensure saturation is reached.

-

Sample Collection: After equilibration, stop agitation and allow the excess solid to settle for 1-2 hours within the controlled environment.

-

Filtration: Carefully draw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a tared vial. This step is critical to remove all undissolved solids.

-

Gravimetric Analysis (Primary Method):

-

Weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

-

Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate solubility: Solubility (mg/mL) = (Mass of solid) / (Volume of solvent). The volume can be calculated from the mass of the solution and the solvent's density.

-

-

Spectroscopic Analysis (Alternative Method):

-

Accurately dilute a known volume of the filtered saturated solution into a volumetric flask using the same solvent.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample.

-

Calculate the concentration by comparing the reading to a pre-established calibration curve of known concentrations.

-

Account for the dilution factor to determine the original solubility.

-

Caption: Workflow for Isothermal Solubility Determination.

Protocol: Recrystallization for Purification

Recrystallization is a critical technique for purifying solid compounds, and its success hinges on selecting an appropriate solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data and the compound's properties, polar protic solvents like methanol or ethanol are excellent candidates.[14][15]

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent (e.g., methanol). The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (e.g., on a hot plate with a stir bar) while slowly adding more hot solvent until the solid just dissolves completely.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Caption: Standard Protocol for Recrystallization.

Conclusion

While quantitative solubility data for this compound across a broad spectrum of organic solvents remains scarce in public literature, a strong predictive framework can be established based on its highly polar, hydrogen-bonding molecular structure. It exhibits known solubility in polar solvents like water and methanol and is predicted to be highly soluble in polar aprotic solvents like DMF while remaining insoluble in nonpolar media. The provided experimental protocols offer researchers robust, validated methods for determining precise solubility values and for effectively purifying the compound, enabling its broader application in chemical synthesis and pharmaceutical development.

References

- 1. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 6719-21-7 [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 6719-21-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | 6719-21-7 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. merckmillipore.com [merckmillipore.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

A Guide to the Spectral Analysis of 2-Amino-2-cyanoacetamide: Predicting and Interpreting NMR, IR, and Mass Spectra

This technical guide provides an in-depth analysis of the spectral data for 2-Amino-2-cyanoacetamide (CAS: 6719-21-7), a key small molecule in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a practical framework for interpreting spectral information, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the expected spectral characteristics of this molecule, explain the causality behind these features, and provide field-proven protocols for data acquisition.

While spectral data for this compound are cataloged in databases such as SpectraBase, detailed experimental peak lists are not always publicly accessible. This guide, therefore, adopts an expert's perspective: we will predict the spectral outcomes based on molecular structure and validate our reasoning through comparative analysis with the well-characterized analogue, 2-Cyanoacetamide (CAS: 107-91-5).

Molecular Structure and Analytical Strategy

The first step in any spectral analysis is a thorough examination of the target molecule's structure. This compound is a small, functionalized molecule with the empirical formula C₃H₅N₃O.

Key Structural Features:

-

Chiral Center: The α-carbon (C2) is bonded to four different groups (amino, cyano, acetamide, and hydrogen), making it a chiral center.

-

Amide Group: Contains N-H and C=O bonds, which will produce characteristic IR signals and influence adjacent atoms in NMR.

-

Primary Amine Group: The -NH₂ group at C2 has its own distinct spectroscopic signature.

-

Nitrile Group: The -C≡N group has a sharp, characteristic absorption in the IR spectrum.

-

Methine Proton: A single proton is attached to the α-carbon.

Our analytical strategy involves using each technique to probe these specific features, with the collective data providing unambiguous structural confirmation.

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-cyanoacetamide from Ethyl Cyanoacetate

Abstract: This technical guide provides a comprehensive, research-level overview of a viable synthetic pathway for producing 2-amino-2-cyanoacetamide, a valuable chemical intermediate, starting from the readily available reagent, ethyl cyanoacetate. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the reaction mechanisms, step-by-step protocols, and critical process parameters. The narrative emphasizes the causality behind experimental choices, ensuring a deep and practical understanding of the synthesis.

Introduction and Strategic Overview

This compound is a highly functionalized molecule that serves as a potent building block in synthetic organic chemistry.[1][2] Its unique structure, featuring a primary amide, a nitrile, and a geminal amino group, makes it an attractive precursor for the synthesis of various nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutical agents.[2]

The direct, one-pot conversion of ethyl cyanoacetate to this compound is not a well-established method. The challenge lies in the need for two distinct transformations: amidation of the ethyl ester and amination of the α-carbon. Therefore, a logical and robust multi-step synthetic strategy is required. This guide details a reliable three-step pathway:

-

Nitrosation: Introduction of a functional group at the active methylene position of ethyl cyanoacetate via an acid-catalyzed reaction with a nitrite salt to form ethyl 2-cyano-2-(hydroxyimino)acetate.[3][4]

-

Reduction: Catalytic hydrogenation of the resulting oxime to yield the key intermediate, ethyl 2-amino-2-cyanoacetate.[4]

-

Amidation: Conversion of the ethyl ester to the final primary amide product, this compound, via reaction with ammonia.[5]

This pathway is designed for clarity, efficiency, and control over each chemical transformation.

References

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 6719-21-7 | FA64828 | Biosynth [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

reaction mechanism of 2-Amino-2-cyanoacetamide formation

An In-depth Technical Guide to the Reaction Mechanism of 2-Amino-2-cyanoacetamide Formation

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and reaction mechanisms leading to the formation of this compound (CAS: 6719-21-7), a valuable bifunctional molecule in organic synthesis.[1] We will dissect two primary, field-proven synthetic routes: the aminolysis of aminocyanoacetic acid esters and the nitrosation-reduction of cyanoacetamide. The guide delves into the fundamental principles of the underlying Strecker synthesis, provides detailed, reproducible experimental protocols, and employs mechanistic diagrams to offer a clear, causal understanding of the entire process. This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis and application of this versatile chemical building block.

Introduction and Strategic Importance

This compound is a unique organic compound featuring an amino group, a cyano group, and an amide functional group all attached to a single stereocenter. This dense arrangement of functionality makes it a highly attractive precursor for the synthesis of complex nitrogen-containing heterocycles, peptidomimetics, and other structures of pharmaceutical interest. Understanding its formation is key to leveraging its synthetic potential. This guide moves beyond simple procedural lists to explain the causality behind the reaction steps, ensuring a deep and applicable understanding for the practicing scientist.

Core Synthetic Pathways and Mechanistic Analysis

The formation of this compound can be strategically approached via two distinct and robust pathways. The choice of pathway often depends on the availability of starting materials and desired scale.

Pathway A: Aminolysis of an α-Amino Ester Precursor

This is arguably the most direct and high-yielding approach, proceeding in two logical stages: the formation of an aminocyanoacetic acid ester followed by its conversion to the target amide.

Stage 1: Synthesis of the α-Aminonitrile Ester

The precursor, typically an alkyl aminocyanoacetate, is itself a product of the foundational Strecker synthesis.[2][3] The Strecker reaction is a classic multicomponent reaction that efficiently assembles α-aminonitriles from an aldehyde (or ketone), ammonia, and a cyanide source.[4][5] In this context, the synthesis would start from an ester of glyoxylic acid.

The mechanism involves:

-

Imine Formation: Ammonia reacts with the aldehyde group of the glyoxylic acid ester to form an imine intermediate. This step is often catalyzed by mild acid, which protonates the carbonyl oxygen to make the carbon more electrophilic.[6]

-

Cyanide Attack: A cyanide ion (from a source like KCN or NaCN) then performs a nucleophilic attack on the imine carbon, forming the stable α-aminonitrile product, ethyl aminocyanoacetate.[6][7]

Stage 2: Aminolysis of the Ester

The crucial final step involves the conversion of the ester functional group into a primary amide. This is achieved through aminolysis, by treating the aminocyanoacetic acid ethyl ester with ammonia.[8]

The mechanism is a classic nucleophilic acyl substitution:

-

Nucleophilic Attack: Ammonia, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate: This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen carries a positive charge.

-

Proton Transfer & Elimination: A proton is transferred from the nitrogen to the ethoxy group, making it a better leaving group (ethanol). The carbonyl double bond reforms, expelling the ethanol molecule and yielding the final this compound product.[8]

Caption: Mechanism of this compound formation via aminolysis.

Pathway B: Nitrosation and Reduction of Cyanoacetamide

An alternative and industrially relevant route begins with the readily available starting material, cyanoacetamide.[9][10] This pathway introduces the α-amino group onto the cyanoacetamide backbone through a nitrosation and subsequent reduction sequence.[11]

Stage 1: Nitrosation of Cyanoacetamide

The methylene group (CH₂) in cyanoacetamide is activated by the adjacent electron-withdrawing cyano and amide groups. This allows for nitrosation at this position.

-

Enolate Formation: Under the reaction conditions, a small equilibrium concentration of the enolate or equivalent nucleophilic species is present.

-

Electrophilic Attack: An acidic solution of an alkali metal nitrite (e.g., NaNO₂) generates nitrous acid (HONO), which further forms the highly electrophilic nitrosonium ion (NO⁺). This ion is attacked by the α-carbon of cyanoacetamide.

-

Formation of Nitroso Intermediate: This yields 2-cyano-2-nitrosoacetamide. This intermediate exists in equilibrium with its more stable tautomer, 2-cyano-2-(hydroxyimino)acetamide (an oxime).[11]

Stage 2: Catalytic Hydrogenation (Reduction)

The nitroso or oxime group is then reduced to a primary amine.

-

Catalyst Adsorption: The nitroso/oxime intermediate is adsorbed onto the surface of a heterogeneous catalyst, typically a noble metal like Palladium or Platinum on a carbon support (Pd/C or Pt/C).

-

Hydrogenolysis: In the presence of hydrogen gas (H₂), the nitrogen-oxygen bonds are cleaved (hydrogenolysis), and the nitrogen atom is saturated with hydrogen atoms, leading to the formation of the α-amino group and yielding the final product, this compound.[11]

Caption: Mechanism of formation via nitrosation and reduction of cyanoacetamide.

Foundational Chemistry: The Strecker Synthesis

A deep understanding of the Strecker synthesis is critical, as it represents the most versatile method for creating the α-aminonitrile core structure that is either a direct precursor or a closely related analogue to our target molecule.[5] Discovered in 1850, this one-pot, three-component reaction remains a cornerstone of amino acid and derivative synthesis.[4]

Caption: The two-stage mechanism of the classic Strecker Synthesis.

The reaction proceeds via the initial formation of an iminium ion from an aldehyde and ammonia, which is then trapped by a nucleophilic cyanide ion.[6][7] This sequence is highly efficient and atom-economical. The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid or, as seen in Pathway A, used as a precursor for other derivatives like amides.[3][12]

Experimental Protocol: Synthesis via Pathway A

This protocol details the synthesis of this compound from ethyl aminocyanoacetate, a method validated for its clarity and yield.[8]

Workflow Overview

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reactor Setup: To a solution of ethyl aminocyanoacetate in methanol (approx. 1:5 w/v), charge a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet.

-

Causality: Methanol is an excellent solvent for both the starting ester and the ammonia gas, facilitating a homogeneous reaction environment.

-

-

Cooling: Cool the solution to between 0-5 °C using an ice bath.

-

Causality: The reaction of ammonia with the ester is exothermic. Cooling controls the reaction rate, prevents potential side reactions, and maximizes the yield by shifting the equilibrium.

-

-

Ammonia Purge: Bubble ammonia gas through the cooled solution for approximately 1 hour.

-

Causality: A continuous supply of excess ammonia ensures the reaction goes to completion by Le Châtelier's principle.

-

-

Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

-

Trustworthiness: TLC provides a reliable, real-time check on the reaction's status, preventing premature or unnecessarily long reaction times.

-

-

Work-up and Isolation: a. Once complete, concentrate the reaction mixture under reduced pressure at a temperature below 45 °C to remove excess ammonia and reduce the solvent volume. b. Cool the concentrated slurry to 0-5 °C and stir for 1 hour to maximize precipitation. c. Filter the precipitated solid, wash with a small amount of chilled methanol, and dry under vacuum at 35-40 °C.

-

Causality: Washing with chilled methanol removes soluble impurities without significantly dissolving the desired product, ensuring high purity.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the described synthetic pathways.

| Parameter | Pathway A (Aminolysis)[8] | Pathway B (Nitrosation-Reduction)[11] |

| Starting Material | Ethyl Aminocyanoacetate | Cyanoacetamide |

| Key Reagents | Ammonia, Methanol | NaNO₂, HCl, H₂, Pd/C |

| Reaction Temp. | 0-5 °C | 0-5 °C (Nitrosation); RT (Hydrogenation) |

| Reported Yield | ~54% (after purification) | Not explicitly quantified, but described as an industrial process |

| Key Advantage | Direct, clean conversion | Utilizes a more basic, readily available starting material |

Conclusion

The synthesis of this compound is a well-understood process achievable through multiple robust and scalable routes. The aminolysis of an α-amino ester precursor (Pathway A) offers a direct and mechanistically straightforward approach, while the nitrosation and reduction of cyanoacetamide (Pathway B) provides a valuable alternative from a different class of starting material. A thorough grasp of the underlying mechanistic principles, particularly the foundational Strecker synthesis, empowers researchers to not only replicate these procedures but also to adapt and innovate them for the synthesis of novel derivatives. The protocols and data presented herein serve as a reliable foundation for any professional engaged in the synthesis and application of advanced chemical intermediates.

References

- 1. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 11. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Strategic Application of 2-Amino-2-cyanoacetamide in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic utilization of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. 2-Amino-2-cyanoacetamide, a seemingly simple yet functionally rich molecule, has emerged as a powerful building block in medicinal chemistry. Its unique trifunctionality, comprising an amine, a nitrile, and an amide group, offers a confluence of reactivity that enables the facile construction of a diverse array of complex heterocyclic systems. This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond a mere catalog of reactions to a detailed analysis of the underlying chemical principles and their practical implications for the synthesis of bioactive molecules. We will dissect key synthetic transformations, providing detailed experimental protocols and elucidating the causality behind methodological choices. Furthermore, this guide will present a curated overview of the pharmacological activities exhibited by derivatives of this scaffold, with a particular focus on their roles as kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this compound in their quest for next-generation therapeutics.

Introduction: The Unassuming Powerhouse of Heterocyclic Synthesis

The pursuit of novel molecular entities with therapeutic potential is a cornerstone of medicinal chemistry. Central to this endeavor is the ability to efficiently synthesize diverse and complex molecular architectures. This compound (ACA), with its compact structure and dense functionality, represents an exemplary starting material for the construction of privileged heterocyclic scaffolds. The strategic placement of a nucleophilic amine, an electrophilic and versatile nitrile, and a modifiable amide group within a two-carbon framework provides a rich tapestry of synthetic possibilities.

This guide will navigate the multifaceted applications of ACA in medicinal chemistry, with a focus on two pivotal multicomponent reactions: the Gewald synthesis of 2-aminothiophenes and the Guareschi-Thorpe synthesis of 2-pyridones. These reactions, and others, leverage the inherent reactivity of ACA to generate scaffolds that are frequently encountered in biologically active compounds. We will delve into the mechanistic intricacies of these transformations, providing a rationale for the selection of reagents and reaction conditions, thereby empowering the medicinal chemist to not only replicate but also innovate upon these established methodologies.

Foundational Synthesis and Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for its effective application. This compound is a white to off-white crystalline solid with a molecular weight of 99.09 g/mol . Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃O | [1] |

| Molecular Weight | 99.09 g/mol | [1] |

| Melting Point | 120-124 °C | [1] |

| CAS Number | 6719-21-7 | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from cyanoacetic acid. The following protocol provides a detailed methodology for its laboratory-scale preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyanoacetamide

-

Sodium nitrite

-

Hydrochloric acid (37%)

-

Palladium on carbon (10%)

-

Methanol

-

Water

Step 1: Synthesis of 2-Oxo-2-aminoacetonitrile (Nitrosation)

-

Reaction Setup: In a well-ventilated fume hood, suspend cyanoacetamide (1.0 eq) in water. Cool the mixture to 0-5 °C using an ice bath with continuous stirring.

-

Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Nitrosation: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The formation of a yellow precipitate should be observed.

-

Reaction Monitoring (Self-Validating System): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting cyanoacetamide spot (visualized with a UV lamp) indicates the completion of the reaction.

-

Workup: After complete conversion, filter the yellow precipitate, wash it with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 2-oxo-2-aminoacetonitrile.

Causality of Experimental Choices:

-

Low Temperature: The nitrosation reaction is exothermic. Maintaining a low temperature is crucial to prevent the decomposition of the unstable nitrous acid and to minimize the formation of side products.

-

Acidic Conditions: The presence of a strong acid is necessary to generate nitrous acid (HONO) in situ from sodium nitrite, which is the active nitrosating agent.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

-

Reaction Setup: In a hydrogenation vessel, dissolve the 2-oxo-2-aminoacetonitrile (1.0 eq) in methanol. Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring (Self-Validating System): The reaction can be monitored by TLC (ethyl acetate/hexane, 1:1). The disappearance of the starting material and the appearance of a new, more polar spot (which can be visualized with ninhydrin stain) indicates the formation of the amine.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to afford pure this compound.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of nitroso groups to amines.

-

Solvent: Methanol is a good solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.

-

Hydrogen Pressure: The applied hydrogen pressure influences the rate of the reaction. 50 psi is a standard pressure for this type of reduction, providing a good balance between reaction speed and safety.

The Gewald Reaction: A Gateway to 2-Aminothiophenes

The Gewald three-component reaction is a cornerstone of thiophene synthesis and a prime example of the utility of this compound in multicomponent reactions. This reaction combines an α-methylene ketone or aldehyde, elemental sulfur, and an active methylene nitrile, such as ACA, to produce highly substituted 2-aminothiophenes. These thiophene derivatives are prevalent in a multitude of biologically active molecules.

Mechanistic Insights into the Gewald Reaction

The mechanism of the Gewald reaction is a cascade of well-understood organic transformations. Understanding this mechanism is key to optimizing reaction conditions and predicting outcomes.

Caption: Mechanism of the Gewald Reaction.

The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and this compound to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of elemental sulfur to the activated methylene group, leading to a thiolate intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.

Experimental Protocol for the Gewald Reaction

The following protocol provides a general procedure for the synthesis of a 2-aminothiophene derivative using this compound.

Experimental Protocol: Synthesis of a 2-Aminothiophene-3-carboxamide

Materials:

-

Cyclohexanone

-

This compound

-

Elemental Sulfur

-

Morpholine (or another suitable base like triethylamine)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Base Addition: Add morpholine (0.5-1.0 eq) dropwise to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours.

-

Reaction Monitoring (Self-Validating System): Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:2). The formation of a new, more polar, UV-active spot and the disappearance of the starting materials indicate product formation.

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Purification: Collect the solid product by filtration, wash it with cold ethanol, and then with water to remove any residual base and salts. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[2][3][4][5]

Causality of Experimental Choices:

-

Base: Morpholine acts as a catalyst for both the Knoevenagel condensation and the subsequent cyclization steps. The choice of base can influence the reaction rate and yield.

-

Solvent: Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Sulfur: Elemental sulfur is the source of the thiophene ring's sulfur atom. An excess is often used to ensure complete reaction.

The Guareschi-Thorpe Reaction: A Pathway to 2-Pyridones

The Guareschi-Thorpe reaction is another powerful multicomponent reaction that highlights the synthetic versatility of this compound. This reaction provides access to highly substituted 2-pyridone scaffolds, which are important pharmacophores found in numerous approved drugs and clinical candidates. The reaction typically involves the condensation of an active methylene compound like ACA with a β-dicarbonyl compound in the presence of a base.

Mechanistic Overview of the Guareschi-Thorpe Reaction

The mechanism of the Guareschi-Thorpe reaction involves a series of condensation and cyclization steps, ultimately leading to the formation of the stable pyridone ring system.

References

- 1. ClinPGx [clinpgx.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Synthesis of 6-Substituted Purine Derivatives. | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-2-cyanoacetamide: A Versatile Synthon for Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, the demand for efficient and versatile building blocks is paramount for the rapid construction of complex molecular architectures. 2-Amino-2-cyanoacetamide, a compact and highly functionalized molecule, has emerged as a cornerstone synthon for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of amino, cyano, and acetamide functionalities provides a rich platform for a multitude of cyclization strategies. This guide offers an in-depth exploration of the reactivity of this compound and its application in constructing key heterocyclic scaffolds, such as thiophenes, pyridines, pyrimidines, and imidazoles, which are prevalent in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and showcase the broad utility of this indispensable chemical tool.

The Molecular Blueprint: Understanding this compound

This compound (C₃H₅N₃O) is a polyfunctional organic compound whose value lies in the strategic placement of three reactive groups around a central carbon atom.[1][2] This unique structure makes it a powerful and adaptable precursor in organic synthesis.

-

Chemical Structure:

The molecule's versatility stems from the interplay of its functional groups:

-

The α-Amino Group (-NH₂): A primary nucleophile, crucial for initiating cyclization reactions through attacks on electrophilic centers.

-

The Cyano Group (-C≡N): Acts as a powerful electron-withdrawing group, activating the adjacent α-hydrogen. It is also a key participant in ring-closing reactions, such as the Thorpe-Ziegler condensation, and can be further transformed post-synthesis.[5][6]

-

The Acetamide Group (-C(O)NH₂): The amide nitrogen can serve as a secondary nucleophilic site, while the carbonyl group can participate in condensation reactions.

-

The Active Methylene Character: The α-carbon, positioned between the electron-withdrawing cyano and carbonyl groups, possesses acidic protons, facilitating the formation of a stabilized carbanion for Michael additions and Knoevenagel condensations.[5][7]

This convergence of functionalities allows this compound to serve as a programmable synthon, capable of participating in a wide range of classical and multicomponent reactions to generate significant heterocyclic frameworks.[5][7][8]

Core Synthetic Applications: Building Privileged Scaffolds

The true power of this compound is demonstrated in its ability to efficiently construct heterocyclic rings that form the core of numerous biologically active compounds.

The Gewald Reaction: Access to 2-Aminothiophenes

The Gewald three-component reaction is a cornerstone of thiophene synthesis, providing a direct route to highly substituted 2-aminothiophenes.[9][10] These structures are of immense interest in medicinal chemistry as they are considered bioisosteres of anthranilic acids, a common motif in pharmaceuticals.[9] In this reaction, this compound condenses with an aldehyde or ketone and elemental sulfur in the presence of a base.

Causality of the Mechanism: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene character of the cyanoacetamide and the carbonyl compound.[10] This step is driven by the formation of a stable, conjugated intermediate. The subsequent addition of sulfur and intramolecular cyclization leads to the thermodynamically stable aromatic thiophene ring.

Caption: Workflow for the Gewald three-component synthesis of 2-aminothiophenes.

Exemplary Protocol: Synthesis of 2-amino-4-phenyl-thiophene-3-carboxamide [9][11]

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), this compound (0.99 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

-

Catalysis: Add morpholine (0.87 g, 10 mmol) as a basic catalyst.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate. Filter the solid, wash with cold ethanol, and then water to remove any residual catalyst and unreacted starting materials.

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-amino-4-phenyl-thiophene-3-carboxamide.

| Substrate (Aldehyde) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Triethylamine | Ethanol | 5 | 82 | [9] |

| 4-Chlorobenzaldehyde | Triethylamine | Ethanol | 6 | 85 | [9] |

| Cyclohexanone | Morpholine | DMF | 3 | 75 | [5] |

Pyridine Ring Synthesis: Access to 2-Pyridones

The 2-pyridone scaffold is a privileged structure found in numerous natural products and pharmaceuticals. This compound serves as an excellent precursor for constructing these rings through condensation with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls.

Causality of the Mechanism: The reaction with an enone proceeds via a Michael addition, where the carbanion generated from the cyanoacetamide attacks the β-carbon of the unsaturated system.[12] This is followed by an intramolecular cyclization where one of the amide or amino nitrogens attacks a carbonyl group. The final step is aromatization, which can occur through dehydration or, in some cases, a unique "decyanidative aromatization".[12]

Caption: General workflow for the synthesis of 2-pyridones from enones.

Exemplary Protocol: Synthesis of 6-Amino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile [13]

-

Setup: To a solution of 2-(4-methoxybenzylidene)malononitrile (1.84 g, 10 mmol) in methanol (25 mL), add N-benzyl-2-cyanoacetamide (1.74 g, 10 mmol).

-

Catalysis: Add guanidine carbonate (0.18 g, 1 mmol, 10 mol%) to the mixture.

-

Reaction: Reflux the reaction mixture for 10-15 minutes. The reaction is typically rapid.

-

Workup: Cool the mixture in an ice bath. The product precipitates as a solid.

-

Purification: Filter the solid product, wash thoroughly with cold methanol, and dry under vacuum to yield the desired 2-pyridone derivative.

| 1,3-Dicarbonyl/Enone | Base/Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Acetylacetone | Piperidine | Reflux, EtOH | 4,6-Dimethyl-2-pyridone | >80 | [14] |

| Ethyl Acetoacetate | (NH₄)₂CO₃ | 80 °C, Aqueous | 6-Hydroxy-4-methyl-2-pyridone | 95 | [15] |

| Arylidenemalononitriles | Guanidine Carbonate | Reflux, MeOH | 6-Amino-2-pyridone | 59-63 | [13] |

Pyrimidine Synthesis: Building Blocks of Life and Medicine

The pyrimidine ring is fundamental to life as a component of nucleic acids and is a frequent target in drug design, particularly in oncology.[16][17] this compound derivatives can be cyclized to form pyrimidines and fused pyrimidine systems like pyrido[2,3-d]pyrimidines.[16][18] These reactions often involve condensation with C1 synthons like formamide or with amidines.

Causality of the Mechanism: In the synthesis of fused pyrimidones, a pre-formed heterocyclic amine (like a 2-aminopyridine derivative) reacts with formamide.[19] Formamide serves as a source of a single carbon atom, which bridges the amino group and an adjacent reactive site (e.g., a nitrile or amide) through a series of condensation and cyclization steps, ultimately forming the pyrimidine ring.

Exemplary Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative [16]

-

Precursor Synthesis: First, synthesize the required 2-amino-nicotinonitrile precursor. This can be achieved by cyclizing a suitable acyclic precursor with cyanoacetamide.

-

Cyclization: Take the synthesized 2-amino-nicotinonitrile derivative (10 mmol) and place it in a flask with an excess of formamide (20 mL).

-

Reaction: Heat the mixture to reflux (approx. 180-190 °C) for 8-12 hours.

-

Workup: After cooling, pour the reaction mixture into ice water. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude solid with water and then a small amount of cold ethanol. Recrystallize from a suitable solvent like acetic acid or DMF to obtain the pure pyrido[2,3-d]pyrimidine product.

Imidazole Synthesis: A Versatile Heterocycle

The imidazole ring is another critical scaffold in medicinal chemistry.[20] While direct synthesis from this compound is less common, it is a key precursor to intermediates like 2-aminomalononitrile, which are then used to construct 5-aminoimidazoles.[21] The general strategy involves the reaction of an aminonitrile derivative with a formimidate, followed by a base-catalyzed intramolecular cyclization.

Causality of the Mechanism: The reaction proceeds via nucleophilic attack of the amino group onto the formimidate carbon. The resulting amidine intermediate is poised for cyclization. A base abstracts a proton, initiating an intramolecular attack of the nitrogen anion onto the nitrile carbon, forming the five-membered imidazole ring in a manner analogous to a Thorpe-Ziegler cyclization.[6][21]

Caption: Cyclization pathway for the synthesis of 5-aminoimidazoles from formamidine precursors.

Applications in Pharmaceutical and Materials Science

The heterocycles synthesized from this compound are not merely academic curiosities; they are foundational to the development of new technologies and therapies.

-

Drug Discovery: Derivatives of pyridines, pyrimidines, and thiophenes are actively investigated as anti-cancer agents, kinase inhibitors (such as PIM-1 inhibitors), antivirals, and anti-inflammatory drugs.[8][16] The ease of synthesis using this compound allows for the rapid generation of diverse compound libraries for high-throughput screening.

-

Vitamin Synthesis: Cyanoacetamide derivatives are crucial intermediates in the industrial synthesis of Vitamin B6 (pyridoxine), a vital nutrient for human health.[8]

-

Agrochemicals: The inherent biological activity of these heterocyclic systems also extends to agriculture, where they are used as precursors for novel herbicides and pesticides.[5]

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate care.

-

Hazards: It is considered harmful if swallowed, inhaled, or in contact with skin.[2][3] It can cause skin irritation and serious eye irritation.[2][3]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The material is generally stable under normal conditions.[3]

Conclusion and Future Outlook

This compound stands out as a remarkably versatile and efficient building block in heterocyclic synthesis. Its polyfunctional nature allows chemists to construct a wide variety of medicinally relevant scaffolds through well-established and reliable reactions like the Gewald, Thorpe-Ziegler, and Michael additions. The continued exploration of this synthon in multicomponent reactions, green chemistry protocols, and flow synthesis promises to further expand its utility. For researchers in drug discovery and materials science, mastering the chemistry of this compound is a key step toward the innovative and rapid development of novel functional molecules.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. nbinno.com [nbinno.com]

- 9. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bis(2-cyanoacetamide) in Heterocyclic Synthesis: Synthesis of Some Bis[2-oxopyridine, 2-iminochromene, Chromeno[3,4-c]pyridine, Benzochromeno[3,4-c]pyridine] Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 16. Synthesis of novel bioactive pyrido[2,3- d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. asianpubs.org [asianpubs.org]

biological activity of 2-Amino-2-cyanoacetamide derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Amino-2-cyanoacetamide Derivatives

Abstract

The this compound scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. Its unique combination of a cyano group, an amide, and an amino group at a chiral center provides a rich platform for chemical modification, leading to derivatives with significant therapeutic potential. This technical guide offers a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives. We will delve into their potent anticancer, antimicrobial, and anticonvulsant properties, providing field-proven insights, detailed experimental protocols, and visualizations of key mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.

Introduction: The this compound Core